molecular formula C11H16N2O2 B3484254 2-(4-propoxyphenyl)acetohydrazide CAS No. 61904-56-1

2-(4-propoxyphenyl)acetohydrazide

Cat. No. B3484254
CAS RN: 61904-56-1
M. Wt: 208.26 g/mol
InChI Key: ZKXFKQGIDXDDFZ-UHFFFAOYSA-N
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Description

Acetohydrazides are a class of organic compounds that contain a hydrazide functional group attached to an acetyl group . They are often used as intermediates in the synthesis of various other compounds .


Molecular Structure Analysis

The molecular structure of acetohydrazides can be analyzed using various techniques such as X-ray crystallography, NMR spectroscopy, and computational methods .


Chemical Reactions Analysis

Acetohydrazides can participate in a variety of chemical reactions, including condensation reactions with aldehydes and ketones to form hydrazones .


Physical And Chemical Properties Analysis

The physical and chemical properties of acetohydrazides, such as their melting point, solubility, and reactivity, can be determined using various analytical techniques .

Mechanism of Action

The mechanism of action of acetohydrazides can vary depending on their specific chemical structure and the biological system in which they are acting .

Safety and Hazards

The safety and hazards associated with acetohydrazides can vary depending on their specific chemical structure. It’s always important to refer to the relevant safety data sheets for specific information .

Future Directions

The future directions of research on acetohydrazides could involve the development of new synthetic methods, the exploration of their potential biological activities, and their use in the synthesis of new materials .

properties

IUPAC Name

2-(4-propoxyphenyl)acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-2-7-15-10-5-3-9(4-6-10)8-11(14)13-12/h3-6H,2,7-8,12H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKXFKQGIDXDDFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)CC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701288484
Record name 4-Propoxybenzeneacetic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701288484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

61904-56-1
Record name 4-Propoxybenzeneacetic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61904-56-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Propoxybenzeneacetic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701288484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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